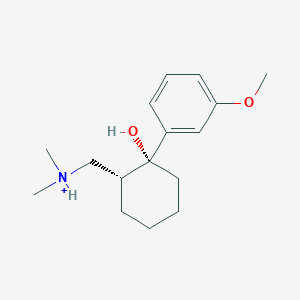
(R,R)-tramadol(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-tramadol(1+) is an organic cation obtained by protonation of the tertiary amino group of (R,R)-tramadol. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R,R)-tramadol. It is an enantiomer of a (S,S)-tramadol(1+).
Wissenschaftliche Forschungsanwendungen
Pain Management
(R,R)-tramadol(1+) is primarily used for:
- Moderate to Severe Pain : It is indicated for acute and chronic pain management, including postoperative pain, cancer-related pain, and pain associated with conditions like fibromyalgia.
- Neuropathic Pain : Due to its dual action on the opioid and monoaminergic systems, it has shown efficacy in treating neuropathic pain syndromes.
Case Studies
- Postoperative Pain Control : A study involving patients undergoing orthopedic surgery demonstrated that (R,R)-tramadol(1+) significantly reduced postoperative pain scores compared to placebo, with fewer side effects such as nausea and sedation .
- Chronic Pain Conditions : In patients with fibromyalgia, (R,R)-tramadol(1+) improved pain levels and overall quality of life metrics over a 12-week treatment period .
Pharmacokinetics
The pharmacokinetic profile of (R,R)-tramadol(1+) includes rapid absorption and distribution. Peak plasma concentrations are typically reached within 1-2 hours post-administration. The drug exhibits a bioavailability of approximately 75%, influenced by first-pass metabolism .
Safety and Tolerability
While (R,R)-tramadol(1+) is generally well-tolerated, it is not devoid of side effects. Common adverse reactions include:
- Dizziness
- Nausea
- Constipation
Risk of Abuse : Like all opioids, there is a potential for misuse and dependence; therefore, careful patient selection and monitoring are crucial .
Comparative Efficacy
In comparison to other analgesics:
| Analgesic | Mechanism | Efficacy in Moderate Pain | Side Effects |
|---|---|---|---|
| (R,R)-tramadol(1+) | Opioid + SNRI | High | Moderate |
| Morphine | Opioid | Very High | High (respiratory depression) |
| Ibuprofen | NSAID | Moderate | Low |
Eigenschaften
Molekularformel |
C16H26NO2+ |
|---|---|
Molekulargewicht |
264.38 g/mol |
IUPAC-Name |
[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl-dimethylazanium |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/p+1/t14-,16+/m1/s1 |
InChI-Schlüssel |
TVYLLZQTGLZFBW-ZBFHGGJFSA-O |
SMILES |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Isomerische SMILES |
C[NH+](C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |
Kanonische SMILES |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















